molecular formula C26H18 B1610140 1,2-Di([1,1'-biphenyl]-4-yl)ethyne CAS No. 21326-80-7

1,2-Di([1,1'-biphenyl]-4-yl)ethyne

Cat. No.: B1610140
CAS No.: 21326-80-7
M. Wt: 330.4 g/mol
InChI Key: NXWCDEUPFKTZSD-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- is an organic compound with the molecular formula C26H18. It is characterized by the presence of two biphenyl groups connected by an ethynediyl bridge. This compound is known for its unique structural properties and has found applications in various fields of scientific research.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 4-iodobiphenyl and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. After the reaction, the product is purified using column chromatography .

Chemical Reactions Analysis

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl bridge allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interactions with other molecules. The biphenyl groups can participate in π-π stacking interactions, which are important in the formation of supramolecular structures and materials .

Comparison with Similar Compounds

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis-, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCDEUPFKTZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452336
Record name 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21326-80-7
Record name 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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